2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid

Agrochemical Plant Physiology Herbicide

Preferred for its low inherent phytotoxicity vs. beta-isomers, ideal for agrochemical and plant-based model R&D. The free carboxylic acid (cLogP ~1.7) ensures superior aqueous solubility for in vitro assays and bioconjugation compared to ester analogs. Essential baseline control for benzimidazole-2-thiol SAR studies. Direct use in coupling reactions saves a synthetic deprotection step versus esters.

Molecular Formula C10H10N2O2S
Molecular Weight 222.27 g/mol
CAS No. 21547-70-6
Cat. No. B187240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid
CAS21547-70-6
Molecular FormulaC10H10N2O2S
Molecular Weight222.27 g/mol
Structural Identifiers
SMILESCC(C(=O)O)SC1=NC2=CC=CC=C2N1
InChIInChI=1S/C10H10N2O2S/c1-6(9(13)14)15-10-11-7-4-2-3-5-8(7)12-10/h2-6H,1H3,(H,11,12)(H,13,14)
InChIKeyBPGKQRFDAPZJPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid (CAS 21547-70-6): Core Properties & Procurement Identifiers


2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid (CAS 21547-70-6) is a heterocyclic compound with the molecular formula C10H10N2O2S and a molecular weight of 222.26 g/mol . It features a benzimidazole core linked via a sulfanyl (thioether) bridge to a propanoic acid moiety . This structure places it within the broader class of benzimidazole derivatives, which are widely recognized as privileged scaffolds in medicinal chemistry due to their diverse pharmacological properties . As a solid with a reported melting point of 182°C , it serves as a versatile building block for further synthetic elaboration and is commercially available from multiple chemical suppliers.

Why In-Class Substitution of 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid Is Not Feasible


Substituting 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid with a seemingly similar benzimidazole derivative is not a straightforward scientific decision. The unique combination of the benzimidazole core, the specific sulfanyl linkage, and the propanoic acid side chain creates a distinct chemical entity. Even minor structural modifications can profoundly alter a compound's physicochemical properties, biological activity, and synthetic utility [1]. The precise positioning of the carboxylic acid group relative to the heterocyclic core, for instance, dictates its reactivity, hydrogen-bonding capabilities, and, consequently, its performance in specific assays or as a synthetic intermediate. Therefore, a direct, evidence-based comparison is essential to justify its selection over any close analog.

Quantitative Differentiation Evidence for 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid (CAS 21547-70-6) vs. Closest Analogs


Phytogrowth Inhibition Profile of α-Propionic vs. β-Propionic Acid Analogs

In a study evaluating the plant growth inhibitory effects of various 2-mercaptobenzimidazole acid analogs, a clear, quantifiable difference was observed based on the position of the propanoic acid side chain. The α-(2-benzimidazolylthio)propionic acid analogs, which include the target compound, were found to be the least inhibitory among the tested analogs. In contrast, the β-(2-benzimidazolylthio)propionic acid isomers exhibited the highest level of growth inhibition [1]. This provides a clear, albeit negative, differentiator for researchers seeking to avoid phytotoxic effects in their applications.

Agrochemical Plant Physiology Herbicide Structure-Activity Relationship

Physicochemical Differentiation: Calculated cLogP and Rotatable Bond Count

The target compound exhibits a calculated partition coefficient (cLogP) of 1.706 and possesses 3 rotatable bonds . While direct experimental comparison data is not available for this exact compound, these values can be inferred to differentiate it from closely related analogs. For instance, a derivative with an ethyl ester protecting group, Ethyl (2S)-2-(1H-benzimidazol-2-ylsulfanyl)propanoate, has a calculated LogP of approximately 3.46 . The difference in cLogP (~1.75 log units) indicates the target acid is significantly more hydrophilic than its ester analog, which directly impacts solubility, membrane permeability, and formulation requirements.

Drug Design ADME Medicinal Chemistry Computational Chemistry

Impact of Benzimidazole Ring Substitution on Biological Activity

The activity profile of the unsubstituted benzimidazole core is a key differentiator. Literature data on related scaffolds shows that introducing a halogen, such as chlorine, into the 5-position of the benzimidazole ring can enhance inhibitory activity in certain assays [1]. For example, the study on plant growth inhibition noted that halogen substitution enhanced activity compared to the unsubstituted parent structure [1]. This implies that 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid, lacking such a substitution, will exhibit a different, likely lower, baseline activity in related biological screens. This is a critical factor when designing a selective probe or evaluating the intrinsic activity of the core scaffold.

Antimicrobial Anticancer Structure-Activity Relationship Benzimidazole

Synthetic Versatility as a Carboxylic Acid Building Block

The presence of a free carboxylic acid group provides a distinct synthetic advantage over its ester or amide counterparts. The target compound can be directly activated for coupling reactions (e.g., using DCC as demonstrated for related 2-benzimidazolylthioacetic acids [1]) or can be readily converted into a library of derivatives like amides, esters, or hydrazides. This contrasts with compounds like Ethyl (2S)-2-(1H-benzimidazol-2-ylsulfanyl)propanoate, which would require an additional deprotection step before further functionalization of the acid group. This makes the free acid a more versatile and efficient starting material for generating diverse compound libraries in medicinal chemistry campaigns.

Organic Synthesis Building Block Medicinal Chemistry Derivatization

High-Impact Research & Application Scenarios for 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid (CAS 21547-70-6)


Non-Phytotoxic Probe for Antimicrobial or Material Science Research

For research programs where low inherent phytotoxicity is a critical requirement—such as when evaluating antimicrobial coatings on plants, developing agricultural adjuvants that must not harm crops, or in materials science where plant-based models are used—2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid is the preferred choice over its more active β-isomer. Its demonstrated lowest inhibitory activity among propionic acid analogs provides a built-in safety margin against off-target plant growth effects [1].

Hydrophilic Scaffold for Aqueous-Based Assays and Bioconjugation

In drug discovery or chemical biology projects that require aqueous solubility for in vitro assays, bioconjugation, or formulation development, the free carboxylic acid form offers a distinct advantage. With a calculated cLogP of ~1.7, it is significantly more hydrophilic than its ester analogs (e.g., ethyl ester, cLogP ~3.46) [1]. This property can improve assay compatibility, reduce non-specific binding, and simplify aqueous workup procedures.

Control Compound for Structure-Activity Relationship (SAR) Studies

This compound serves as an essential baseline control in SAR studies focused on benzimidazole-2-thiol derivatives. As the unsubstituted parent core, it allows researchers to quantitatively assess the impact of substituents on the benzimidazole ring or modifications to the side chain. Comparing its activity (or lack thereof) to halogenated or otherwise substituted analogs helps isolate the contributions of specific functional groups to a desired biological effect [1].

Efficient Synthetic Intermediate for Carboxylic Acid Derivatives

For synthetic chemists aiming to build diverse compound libraries based on this scaffold, the target compound is the most efficient starting point. The free carboxylic acid can be directly used in amide coupling, esterification, or reduction reactions, bypassing the deprotection step required for commercially available esters [1]. This one-step saving in the synthetic route increases overall efficiency and reduces material and time costs in both academic and industrial medicinal chemistry settings.

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